molecular formula C5H11ClN2O2 B8194337 (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride

(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8194337
M. Wt: 166.60 g/mol
InChI Key: OICPVUAPEGFLSK-MMALYQPHSA-N
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Description

(2S,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride typically involves diastereoselective synthesis methods. One common approach is the chelation-controlled 5-exo-tet ring closure reaction, which ensures high diastereoselectivity . The starting materials are commercially available, and the reaction conditions often involve the use of zinc and magnesium enolates .

Industrial Production Methods: Industrial production of this compound may involve optimization of precursor synthesis conditions to achieve high yield and purity. Adjusting the sequence of synthetic steps can significantly improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain desired derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines and pyrrolidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes and receptors that are critical for the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4S)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPVUAPEGFLSK-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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